N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide

Neuropilin-1 Angiogenesis CendR Pathway

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide (CAS 852137-83-8) is a synthetic small molecule belonging to the indole-benzenesulfonamide class. It has been evaluated in multiple PubChem BioAssays, primarily as part of NIH Molecular Libraries Probe Production Centers Network (MLPCN) screening campaigns, demonstrating measurable but weak inhibitory activity against Neuropilin-1 (NRP-1) and the Fibrinogen beta chain.

Molecular Formula C22H25N3O4S
Molecular Weight 427.52
CAS No. 852137-83-8
Cat. No. B2542309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide
CAS852137-83-8
Molecular FormulaC22H25N3O4S
Molecular Weight427.52
Structural Identifiers
SMILESCC1=CC2=C(N1C)C=CC(=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
InChIInChI=1S/C22H25N3O4S/c1-16-13-19-14-17(3-8-21(19)24(16)2)15-23-22(26)18-4-6-20(7-5-18)30(27,28)25-9-11-29-12-10-25/h3-8,13-14H,9-12,15H2,1-2H3,(H,23,26)
InChIKeyKENHJKZIEBPMNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide (CAS 852137-83-8) Technical Procurement Overview


N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide (CAS 852137-83-8) is a synthetic small molecule belonging to the indole-benzenesulfonamide class [1]. It has been evaluated in multiple PubChem BioAssays, primarily as part of NIH Molecular Libraries Probe Production Centers Network (MLPCN) screening campaigns, demonstrating measurable but weak inhibitory activity against Neuropilin-1 (NRP-1) and the Fibrinogen beta chain [1][2]. The compound features a 1,2-dimethylindole core linked via a methylene bridge to a 4-(morpholine-4-sulfonyl)benzamide moiety, a structural scaffold that distinguishes it from simpler indole derivatives and positions it within the broader family of indolic sulfonamides under investigation for anti-proliferative and anti-inflammatory activities [3].

Why N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide Cannot Be Simply Replaced by Other Indole Derivatives


Indole derivatives are a vast and heterogeneous class with biological activities that are exquisitely sensitive to substitution patterns on both the indole core and the appended benzamide moiety [1]. The morpholine-4-sulfonyl group in this compound is a distinctive pharmacophoric feature not present in commercially available close analogs such as N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(trifluoromethyl)benzamide (CAS 852137-52-1) . In indolic benzenesulfonamide series, the nature of the sulfonamide nitrogen substituent has been demonstrated to determine differential mechanistic outcomes and cell fates, meaning that even subtle changes to the sulfonamide bridge can redirect the compound's biological mechanism [1]. Procurement of a generic indole derivative in place of this specific compound would therefore introduce an uncharacterized variable that may invalidate experimental reproducibility.

Quantitative Differentiation Evidence for N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide Versus Closest Analogs


Neuropilin-1 (NRP-1) Inhibition: Differentiated Weak Activity Versus Inactive Close Analog

In a confirmatory dose-response fluorescence polarization panel assay (PubChem AID 651650) measuring modulation of the CendR peptide–NRP-1 b1b2 domain interaction, the target compound exhibited measurable but weak inhibitory activity (IC50 > 95,000 nM) [1]. In contrast, the close analog N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-2-ethylbutanamide (MLS000089481, BDBM70346), which retains the 1,2-dimethylindole-methyl scaffold but replaces the morpholine-sulfonylbenzamide with a simple 2-ethylbutanamide, showed an EC50 > 380,000 nM in a protein-splicing assay and no reported NRP-1 activity [2]. The presence of the morpholine-4-sulfonylbenzamide group thus confers detectable, albeit weak, engagement with NRP-1 that is absent in simpler amide analogs, providing a tractable starting point for fragment-based or structure-guided optimization of NRP-1 ligands.

Neuropilin-1 Angiogenesis CendR Pathway

Fibrinogen Beta Chain Binding: Target Engagement Differentiated from NRP-1 Activity

In a separate MLPCN screening campaign (PubChem AID 720730) conducted at The Scripps Research Institute Molecular Screening Center, the target compound demonstrated inhibition of the fibrinogen beta chain [164-491] with an IC50 of 83,300 nM [1]. This represents a second, biochemically distinct protein target, indicating that the morpholine-sulfonylbenzamide scaffold enables polypharmacology not observed with the NRP-1-inactive analog MLS000089481. No fibrinogen beta chain binding data are available for the trifluoromethyl analog N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(trifluoromethyl)benzamide in public databases, making this dual-target profile a distinguishing feature of the target compound within the immediate analog series.

Fibrinogen Protein-Protein Interaction MLPCN Screening

Structural Differentiation from Anti-Proliferative Indolic Benzenesulfonamides: Scaffold Identity Matters

A recent comprehensive SAR study on indolic benzenesulfonamides (Fuentes-Martín et al., 2024) demonstrated that N-indolyl-3,4,5-trimethoxybenzenesulfonamide derivatives achieve potent anti-proliferative activity (IC50 range 1.7–109 nM against HeLa cells) through tubulin polymerization inhibition and MDR pump evasion [1]. The target compound differs fundamentally: it contains a morpholine-4-sulfonylbenzamide rather than a trimethoxybenzenesulfonamide, and a 1,2-dimethylindole rather than the 1,3-substituted indoles explored in that study. These structural differences carry functional consequences—the study explicitly found that sulfonamide nitrogen substituents determine differential mechanisms and cell fates [1]. The target compound thus occupies a distinct and underexplored region of indolic sulfonamide chemical space, making it valuable for scaffold-hopping campaigns that seek to escape the pharmacokinetic limitations (high lipophilicity) noted for the trimethoxy series.

Tubulin Inhibition Anticancer Sulfonamide SAR

Optimal Application Scenarios for Procuring N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide


Weak-Affinity NRP-1 Probe for Fragment-Based Drug Discovery

Given its confirmed but weak IC50 (>95,000 nM) against the NRP-1 b1b2 domain in a validated fluorescence polarization assay [1], this compound serves as an ideal weak-affinity starting fragment for structure-guided optimization. Its morpholine-sulfonylbenzamide moiety provides multiple vectors for chemical elaboration (sulfonamide nitrogen, morpholine ring, benzamide linker), and the 1,2-dimethylindole core offers additional substitution sites (positions 3, 6, 7) for SAR exploration. Procurement of this specific compound, rather than a generic indole, ensures that any observed NRP-1 engagement can be traced to a known, structurally characterized pharmacophore with publicly available primary screening data.

Dual-Target Polypharmacology Control Compound

The compound's demonstrated inhibition of both NRP-1 (IC50 > 95,000 nM) and fibrinogen beta chain (IC50 = 83,300 nM) [1][2] makes it suitable as a characterized dual-target control for phenotypic screening campaigns. Researchers investigating crosstalk between angiogenic signaling (NRP-1) and coagulation-related pathways (fibrinogen) can use this compound as a tool to probe polypharmacology effects, while the NRP-1-inactive amide analog MLS000089481 serves as a negative control. No other compound in this immediate analog series has publicly documented dual-target binding data.

Scaffold-Hopping Starting Point for MDR-Evasive Tubulin Inhibitors

As established by Fuentes-Martín et al. (2024), indolic benzenesulfonamides with certain sulfonamide nitrogen substituents evade multidrug resistance pumps and induce apoptosis via tubulin-dependent mechanisms, and have explored the potential of this compound class for anti-cancer applications [3]. The target compound contains a morpholine-4-sulfonylbenzamide group that is absent from the published potent series (which uses 3,4,5-trimethoxybenzenesulfonamide) [3]. This structural divergence offers a scaffold-hopping opportunity: laboratories can procure this compound to test whether the morpholine-sulfonyl substitution pattern retains MDR evasion while potentially improving the pharmacokinetic liabilities (high lipophilicity) noted for the trimethoxy series.

MLPCN Hit Validation and Chemical Probe Qualification

The compound originated from NIH MLPCN screening centers (Sanford-Burnham and Scripps) and has publicly archived primary screening data in PubChem BioAssays AID 651650 and AID 720730 [1][2]. For core facilities and screening centers seeking to validate hit-finding workflows or qualify chemical probes for target engagement assays, this compound provides a well-documented, publicly available reference standard with orthogonal assay confirmation. Its weak potency and defined dual-target profile make it a realistic 'real-world' test case for triaging screening hits, unlike idealized high-potency tool compounds that may not represent typical primary screening output.

Quote Request

Request a Quote for N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-4-(morpholine-4-sulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.